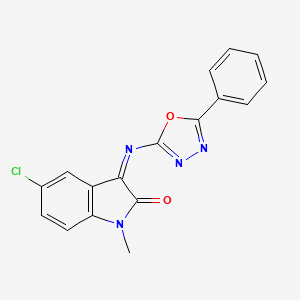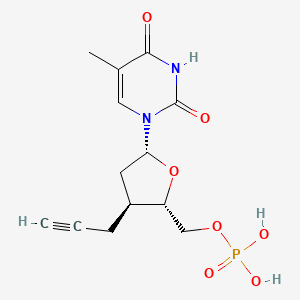
4-Aminobutyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobutyl butyrate is an organic compound that belongs to the class of esters It is formed by the esterification of butyric acid with 4-aminobutanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Aminobutyl butyrate can be synthesized through the esterification reaction between butyric acid and 4-aminobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butyric acid+4-Aminobutanol→4-Aminobutyl butyrate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be explored to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobutyl butyrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
4-Aminobutyl butyrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Aminobutyl butyrate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters, influencing neural signaling pathways. The ester group can be hydrolyzed to release butyric acid and 4-aminobutanol, which can then participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobutyric acid (GABA): A neurotransmitter in the central nervous system.
Butyl butyrate: An ester used in the flavor and fragrance industry.
4-Aminobutyl-guanidine: A compound with potential therapeutic applications.
Uniqueness
4-Aminobutyl butyrate is unique due to its dual functional groups (amino and ester), which allow it to participate in a wide range of chemical reactions and biological processes
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
4-aminobutyl butanoate |
InChI |
InChI=1S/C8H17NO2/c1-2-5-8(10)11-7-4-3-6-9/h2-7,9H2,1H3 |
InChI-Schlüssel |
QTFMYQSMYDOADZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


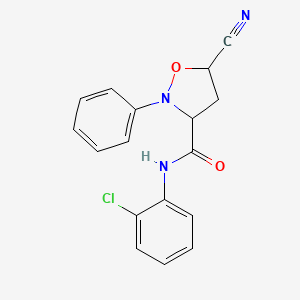
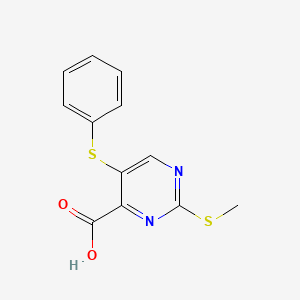
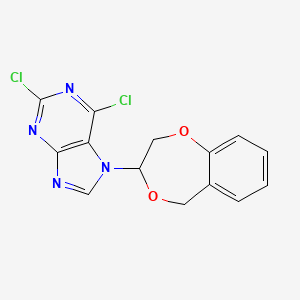
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
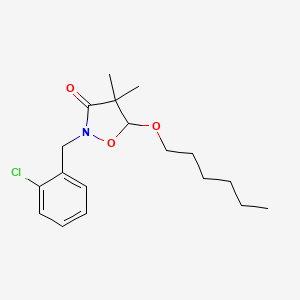
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)

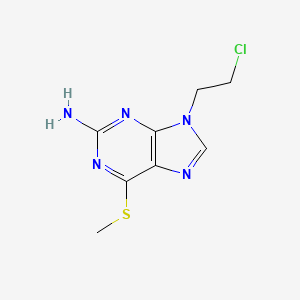

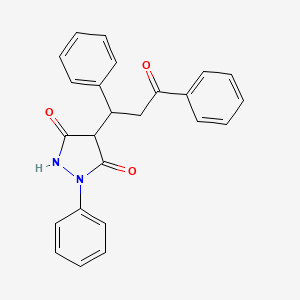
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)
